molecular formula C16H14Cl2INO2 B3619862 3,5-dichloro-N-(2-ethyl-4-iodophenyl)-4-methoxybenzamide

3,5-dichloro-N-(2-ethyl-4-iodophenyl)-4-methoxybenzamide

Cat. No.: B3619862
M. Wt: 450.1 g/mol
InChI Key: PNEWUONZZMGSSJ-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(2-ethyl-4-iodophenyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a complex structure with multiple functional groups, including chloro, iodo, ethyl, and methoxy substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(2-ethyl-4-iodophenyl)-4-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Halogenation: Introduction of chlorine atoms at the 3 and 5 positions of the benzene ring.

    Iodination: Introduction of an iodine atom at the 4 position of the phenyl ring.

    Alkylation: Addition of an ethyl group to the 2 position of the phenyl ring.

    Methoxylation: Introduction of a methoxy group at the 4 position of the benzene ring.

    Amidation: Formation of the amide bond between the benzene ring and the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(2-ethyl-4-iodophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the amide group to an amine.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles such as sodium azide (NaN3), potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of 3,5-dichloro-N-(2-ethyl-4-iodophenyl)-4-hydroxybenzamide.

    Reduction: Formation of 3,5-dichloro-N-(2-ethyl-4-iodophenyl)-4-methoxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a pharmacological agent due to its unique structure.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(2-ethyl-4-iodophenyl)-4-methoxybenzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloro-N-(4-iodophenyl)-4-methoxybenzamide: Lacks the ethyl group.

    3,5-dichloro-N-(2-ethylphenyl)-4-methoxybenzamide: Lacks the iodine atom.

    3,5-dichloro-N-(2-ethyl-4-iodophenyl)-benzamide: Lacks the methoxy group.

Uniqueness

The unique combination of chloro, iodo, ethyl, and methoxy groups in 3,5-dichloro-N-(2-ethyl-4-iodophenyl)-4-methoxybenzamide distinguishes it from similar compounds. This unique structure may confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3,5-dichloro-N-(2-ethyl-4-iodophenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2INO2/c1-3-9-6-11(19)4-5-14(9)20-16(21)10-7-12(17)15(22-2)13(18)8-10/h4-8H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEWUONZZMGSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)I)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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